molecular formula C26H18Cl2N4O2 B12616641 4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione CAS No. 919782-58-4

4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione

Cat. No.: B12616641
CAS No.: 919782-58-4
M. Wt: 489.3 g/mol
InChI Key: APNDPNYOJZEIOV-UHFFFAOYSA-N
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Description

4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two hydrazinylidene groups attached to a dihydroanthracene core, with chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione typically involves the reaction of 4-chlorophenylhydrazine with 9,10-dihydroanthracene-1,8-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine-based compounds .

Scientific Research Applications

4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis[2-(4-chlorophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione is unique due to its specific hydrazinylidene and chlorophenyl substituents, which confer distinct chemical and biological properties

Properties

CAS No.

919782-58-4

Molecular Formula

C26H18Cl2N4O2

Molecular Weight

489.3 g/mol

IUPAC Name

4,5-bis[(4-chlorophenyl)diazenyl]-9,10-dihydroanthracene-1,8-diol

InChI

InChI=1S/C26H18Cl2N4O2/c27-15-1-5-17(6-2-15)29-31-23-9-11-25(33)21-14-22-20(13-19(21)23)24(10-12-26(22)34)32-30-18-7-3-16(28)4-8-18/h1-12,33-34H,13-14H2

InChI Key

APNDPNYOJZEIOV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CC3=C(C=CC(=C31)N=NC4=CC=C(C=C4)Cl)O)O)N=NC5=CC=C(C=C5)Cl

Origin of Product

United States

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